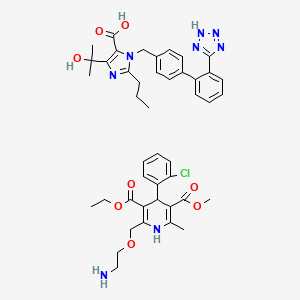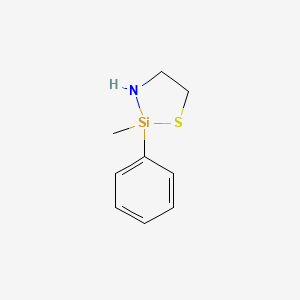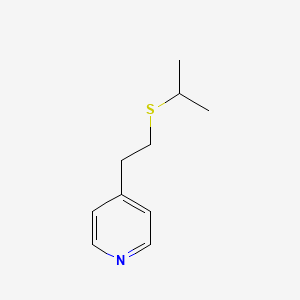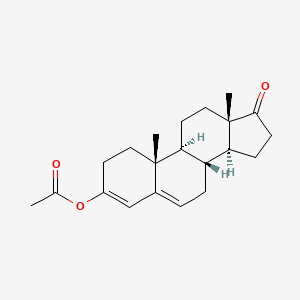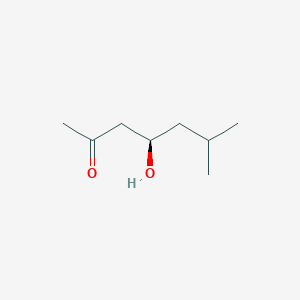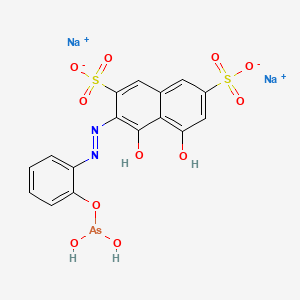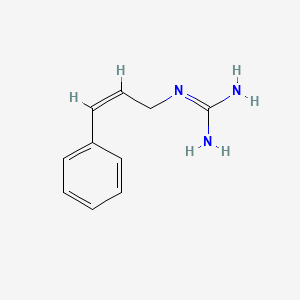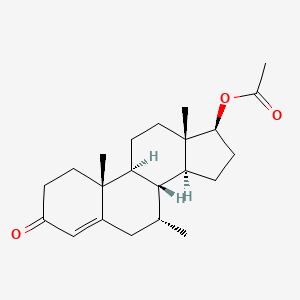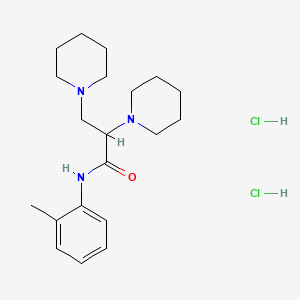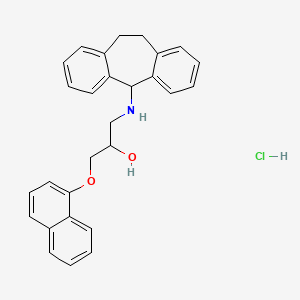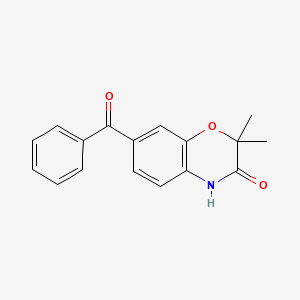
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl-: is a synthetic organic compound belonging to the benzoxazine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of ortho-aminophenols with carboxylic acids or their derivatives: .
Use of catalysts such as Lewis acids: to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve:
Batch or continuous flow reactors: to ensure consistent quality and yield.
Optimization of reaction parameters: such as temperature, pressure, and solvent choice to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles under appropriate conditions.
Major Products:
Oxidized derivatives: with altered electronic properties.
Reduced forms: with different functional groups.
Substituted compounds: with varied chemical functionalities.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in organic synthesis: for the preparation of more complex molecules.
Building block in the synthesis of polymers: and advanced materials.
Biology and Medicine:
Potential pharmacological activities: such as antimicrobial, anti-inflammatory, or anticancer properties.
Use in drug discovery: as a scaffold for designing new therapeutic agents.
Industry:
Application in the production of specialty chemicals: and materials with unique properties.
Use in the development of coatings, adhesives, and resins: .
Wirkmechanismus
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-benzoyl-2,2-dimethyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Inhibition of specific enzymes: involved in disease processes.
Binding to receptors: to alter cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2H-1,4-Benzoxazin-3(4H)-one: A parent compound with similar structural features.
Benzoxazole derivatives: Compounds with a similar benzoxazine core but different substituents.
Benzoxazepines: Compounds with an extended ring system.
Uniqueness:
Unique substituents: such as the 7-benzoyl and 2,2-dimethyl groups that confer distinct chemical and physical properties.
Specific reactivity and applications: that differentiate it from other benzoxazine derivatives.
Eigenschaften
CAS-Nummer |
116337-60-1 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
7-benzoyl-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C17H15NO3/c1-17(2)16(20)18-13-9-8-12(10-14(13)21-17)15(19)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20) |
InChI-Schlüssel |
NLLZZPGHXJYMGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


